(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3OS2/c1-10-7-11(2)15-13(8-10)21-18(26-15)23-5-3-22(4-6-23)17(24)12-9-14(19)25-16(12)20/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBKSXRNKKTTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene ring, which is chlorinated to introduce the dichloro substituents. The benzo[d]thiazole moiety is synthesized separately, often through a cyclization reaction involving a substituted aniline and a thioamide.
The piperazine ring is then introduced through a nucleophilic substitution reaction, where the piperazine displaces a leaving group on an intermediate compound. Finally, the methanone linkage is formed through a condensation reaction, typically involving an aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable compound for drug discovery and development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Structural Analogs in Thiophene and Thiazole Families
(a) Thiophene-Based Methanones
- Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Structure: Methanone bridge links a pyrazole to a cyanothiophene. Key Differences: Lacks the dichloro substitution and benzothiazole-piperazine system. Synthesis: Prepared via 1,4-dioxane-mediated condensation with malononitrile and sulfur . Reactivity: The cyano group enhances electrophilicity compared to the dichloro substituent in the target compound .
(b) Benzothiazole-Piperazine Hybrids
- Example: Thiazol-5-ylmethyl carbamate analogs (e.g., compounds l, m, w, x from ) Structure: Carbamate-linked thiazole and piperazine derivatives. Key Differences: Carbamate vs. methanone linkage; absence of thiophene. Functional Impact: Carbamates may exhibit higher hydrolytic stability than ketones under physiological conditions .
Key Observations :
- The target compound’s synthesis would likely mirror methods for thiophene-thiazole hybrids, such as condensation under mild basic conditions .
- Dichlorination may necessitate harsher reagents (e.g., POCl₃) compared to non-halogenated analogs .
Electronic and Steric Properties
- Steric Considerations :
- The 5,7-dimethylbenzo[d]thiazole substituent adds steric bulk, which may reduce conformational flexibility compared to simpler thiazoles (e.g., ’s thiazol-5-ylmethyl carbamates) .
Biological Activity
The compound (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound comprises a thiophene ring substituted with chlorine atoms and a piperazine moiety linked to a benzo[d]thiazole unit. The structural formula can be represented as follows:
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. It may modulate the activity of various receptors or enzymes, leading to significant biological responses. The precise mechanism remains to be fully elucidated, but it is hypothesized that its interaction with certain pathways could have therapeutic implications.
Antimicrobial Activity
Research has indicated that derivatives of benzo[d]thiazole and piperazine exhibit promising antimicrobial properties. A study evaluating similar compounds showed anti-mycobacterial activity against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 μM) . This suggests that our compound may also possess similar antimicrobial potential.
Neuroprotective Effects
Neuroprotective properties have been observed in related compounds. For instance, a benzo[d]thiazole derivative was shown to exert protective effects against neurotoxic agents in neuronal cell lines . Given the structural similarities, it is plausible that this compound could exhibit neuroprotective effects as well.
Case Studies
- Anti-Tubercular Activity : In vitro studies on benzo[d]thiazole derivatives have demonstrated their efficacy against Mycobacterium tuberculosis. Compounds with similar piperazine scaffolds were effective at low MICs, indicating a potential for developing new anti-tubercular agents .
- Neuroprotection in Cell Models : A related study on neuroprotective agents assessed their efficacy against dopaminergic neurotoxins. Compounds were tested in PC12 and SH-SY5Y cell lines, showing significant protective effects against neurotoxicity induced by substances like MPP+ and methamphetamine . This reinforces the hypothesis that our compound may also offer neuroprotective benefits.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,5-Dichlorothiophen-3-ylmethanol | Thiophene structure | Moderate antimicrobial |
| 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine | Benzo[d]thiazole and piperazine | Neuroprotective effects |
| 2,5-Dichlorothiophen-3-ylpiperazine | Thiophene and piperazine | Low cytotoxicity |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via condensation reactions. Key steps include:
- Solvent Selection : Use absolute ethanol or DMF-acetic acid mixtures for solubility and reactivity .
- Catalysts : Triethylamine (Et₃N) or piperidine enhances reaction efficiency by deprotonating intermediates .
- Purification : Recrystallization from dimethylformamide (DMF) or ethanol improves purity .
- Table 1 : Comparison of reaction conditions from literature:
| Solvent System | Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | Et₃N | 6 h (RT) | 65–75 | |
| DMF-Acetic Acid | Piperidine | 5 h (reflux) | 70–80 |
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of dichlorothiophene and piperazine moieties. Key peaks: δ 1.69–2.57 ppm (CH₂ groups in piperazine) and aromatic protons in thiophene/benzothiazole regions .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .
Q. How should initial biological screening be designed to evaluate cytotoxicity?
- Methodological Answer :
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) as controls .
- Protocol : SRB assay for cell viability. Incubate cells with the compound (1–100 µM) for 48–72 hours. Include DMSO controls (≤0.5% v/v) .
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzothiazole or piperazine rings (e.g., replace methyl groups with halogens or electron-withdrawing groups) .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.
- Computational Modeling : Perform molecular docking with target proteins (e.g., kinases) to predict binding modes .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare experimental variables (e.g., cell line origins, assay protocols) across studies. For example, variations in FBS concentration in culture media can alter compound efficacy .
- Dose-Response Validation : Replicate studies using standardized protocols (e.g., NCI guidelines) to minimize methodological bias .
Q. How can crystallography and in silico modeling predict pharmacokinetic properties?
- Methodological Answer :
- X-ray Crystallography : Determine 3D structure to identify hydrogen-bonding interactions and molecular packing .
- ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions. Validate with in vitro assays (e.g., Caco-2 permeability) .
Guidelines for Experimental Design
- Theoretical Frameworks : Link synthesis and bioactivity studies to heterocyclic chemistry principles (e.g., electronic effects of chloro substituents) or kinase inhibition hypotheses .
- Methodological Rigor : Use Gil’s pragmatic research model to iteratively refine hypotheses based on empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
